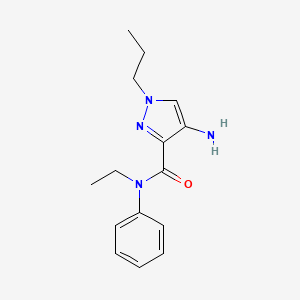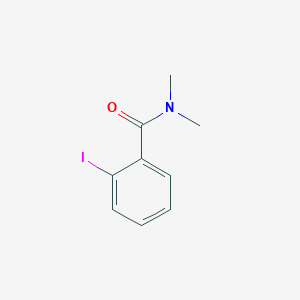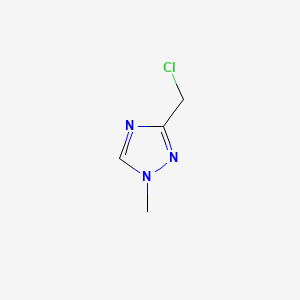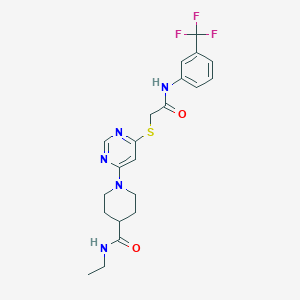![molecular formula C17H18ClN3O B2551311 ((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)(2-氯苯基)甲酮 CAS No. 2320145-00-2](/img/structure/B2551311.png)
((1R,5S)-3-(1H-吡唑-1-基)-8-氮杂双环[3.2.1]辛烷-8-基)(2-氯苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O and its molecular weight is 315.8. The purity is usually 95%.
The exact mass of the compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌和抗菌应用
该化合物的一个重要的研究领域涉及其作为抗癌和抗菌剂的潜力。Katariya 等人(2021 年)对结构相似的 novel 杂环化合物进行了一项研究,重点关注它们对美国国家癌症研究所 (NCI) 的 60 个癌细胞系以及体外抗菌和抗真菌活性。研究发现某些化合物具有很高的效力,表明在克服微生物对药物的耐药性方面具有潜在的应用 (Katariya, Vennapu, & Shah, 2021)。
合成和生物学评估
Ravula 等人(2016 年)的另一项研究报告了具有结构相似性的 novel 吡唑啉衍生物的合成。本研究考察了它们的抗炎和抗菌活性,结果表明一些化合物显示出有效的抗菌活性,并在计算机模拟中显示出有希望的毒性特征,表明它们作为抗炎药模板的潜力 (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016)。
抗菌和抗氧化特性
Golea Lynda(2021 年)探讨了吡唑衍生物的抗菌和抗氧化活性。研究发现对革兰氏阳性菌和革兰氏阴性菌均具有中等活性,并显示出中等抗氧化活性。这些结果证明了该化合物在解决细菌感染和氧化应激相关问题方面的潜力 (Lynda, 2021)。
抗结核和抗癌活性
Neha 等人(2013 年)的研究重点是合成吡唑衍生物并评估它们对结核分枝杆菌的抗结核活性以及对 MCF7(人乳腺癌)细胞的抗癌活性。这项研究增加了该化合物在治疗结核病和癌症方面的效用的证据 (Neha, Nitin, & Pathak, 2013)。
作用机制
Target of Action
The primary targets of the compound 8-(2-chlorobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chlorophenyl)methanone, are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines .
Mode of Action
The compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity . This inhibition is achieved through a mechanism that involves the compound binding to the active sites of these kinases, thereby preventing them from catalyzing the phosphorylation of specific substrates .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by the compound affects several biochemical pathways. These pathways are primarily involved in the regulation of immune responses and inflammation . The compound’s action on these pathways results in the downregulation of proinflammatory cytokines and the modulation of adaptive immune responses .
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is orally bioavailable, indicating efficient absorption. The compound’s distribution, metabolism, and excretion properties contribute to its overall bioavailability . .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of inflammation, reduction of cytokine release, and modulation of immune responses . In preclinical studies, the compound demonstrated significant efficacy in reducing inflammation and disease severity in models of autoimmune diseases such as rheumatoid arthritis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the unique structure of the skin can limit the efficacy of topically applied JAK inhibitors for treating conditions like atopic dermatitis . The compound’s formulation as a protein degradation targeting chimera (protac) may offer a promising approach for local treatment of such conditions .
属性
IUPAC Name |
(2-chlorophenyl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-16-5-2-1-4-15(16)17(22)21-12-6-7-13(21)11-14(10-12)20-9-3-8-19-20/h1-5,8-9,12-14H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHPXIMCPJNFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Cl)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)


![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)


